N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)propanamide
Description
Properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C19H18FN3O2/c1-14(25-17-9-7-16(20)8-10-17)19(24)22-18-11-12-21-23(18)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,22,24) |
InChI Key |
SZZASPNOTUKYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=NN1CC2=CC=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the propanamide moiety: This involves the reaction of the benzylated pyrazole with 4-fluorophenol and a suitable acylating agent like propanoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This could involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might use agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)propanamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally related molecules from the evidence, focusing on substituents, functional groups, and molecular properties:
Key Observations:
Functional Groups : The amide group in the target compound contrasts with sulfonyl chloride () and tetrazole (), impacting reactivity and stability. Sulfonyl chlorides are intermediates, whereas amides/tetrazoles are often terminal products .
Substituent Effects : The benzyl group in the target compound increases lipophilicity compared to methoxyphenyl () or smaller substituents (e.g., methyl/isopropyl in ), influencing membrane permeability and target binding .
Electronic and Physicochemical Properties
Methodological Insights from Evidence
- Structural Analysis : SHELX programs () are widely used for crystallographic refinement, which could resolve the target compound’s 3D conformation and compare it to analogs .
- Electronic Properties : Multiwfn () enables detailed wavefunction analysis (e.g., electron localization function, bond order), providing insights into reactivity and intermolecular interactions .
Q & A
Basic: What are optimized synthetic routes for N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)propanamide?
Methodological Answer:
The synthesis typically involves coupling a pyrazole core with fluorophenoxy and propanamide moieties. Key steps include:
- Cyclization : Use POCl₃ or H₂SO₄ to cyclize hydrazide intermediates into pyrazole rings (e.g., 1-(5-chloro-2-methoxyphenyl)-5-methyl-pyrazole derivatives) .
- Amide Bond Formation : Activate carboxylic acids (e.g., 2-(4-fluorophenoxy)propanoic acid) with EDCI/HOBt, followed by coupling with 1-benzyl-1H-pyrazol-5-amine .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensure >95% purity.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX-2018 for single-crystal refinement. Key parameters: space group , -factor < 0.05, and anisotropic displacement parameters for non-H atoms .
- Spectroscopy :
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core Modifications :
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (amide carbonyl, pyrazole N) and hydrophobic regions (benzyl, fluorophenyl) .
- In Silico Screening : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Meta-Analysis : Apply mixed-effects models (R package metafor) to account for inter-study heterogeneity (e.g., IC₅₀ ranges: 0.1–10 µM) .
- Orthogonal Validation : Confirm target engagement using CETSA (cellular thermal shift assay) .
Advanced: What computational methods predict metabolic stability of this compound?
Methodological Answer:
- Metabolite Identification : Use GLORYx for phase I/II metabolism prediction, focusing on CYP3A4-mediated oxidation (benzyl C-H) and UGT1A1 glucuronidation (amide NH) .
- QM/MM Simulations : Optimize transition states for rate-limiting steps (e.g., hydroxylation at B3LYP/6-31G* level) .
- In Vitro Correlation : Compare computed t₁/₂ with human liver microsome (HLM) data (e.g., Clint = 15 mL/min/kg) .
Basic: What are common impurities during synthesis, and how are they controlled?
Methodological Answer:
- Byproducts :
- Specifications : Limit impurities to <0.15% (ICH Q3A guidelines) via process optimization (e.g., excess POCl₃ for complete cyclization) .
Advanced: How to design stability studies under ICH guidelines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
